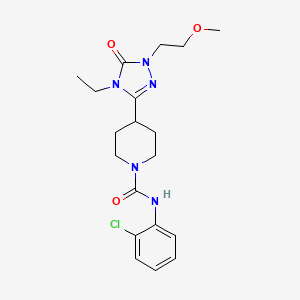

N-(2-chlorophenyl)-4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-4-[4-ethyl-1-(2-methoxyethyl)-5-oxo-1,2,4-triazol-3-yl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26ClN5O3/c1-3-24-17(22-25(19(24)27)12-13-28-2)14-8-10-23(11-9-14)18(26)21-16-7-5-4-6-15(16)20/h4-7,14H,3,8-13H2,1-2H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFWFEPFFCDFGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorophenyl)-4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide is a complex organic compound with potential therapeutic applications. Its biological activity is of interest due to its structural components that may interact with various biological targets. This article provides an overview of the compound's biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's structure includes a piperidine ring and a triazole moiety, which are known to contribute to its pharmacological properties. The presence of a chlorophenyl group and an ethyl substituent further enhances its lipophilicity and potential bioactivity.

Research indicates that this compound may interact with various biological pathways:

- Receptor Interaction : Preliminary studies suggest that the compound may act as an antagonist or inhibitor for certain G-protein coupled receptors (GPCRs), which are crucial in mediating cellular responses to hormones and neurotransmitters.

- Enzymatic Inhibition : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

- Cellular Effects : In vitro studies have demonstrated that the compound can affect cell viability and proliferation, indicating its potential use in cancer therapy.

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Studies

- Antioxidant Activity : A study published in the Journal of Medicinal Chemistry explored the antioxidant properties of similar compounds and highlighted the importance of structural modifications for enhancing efficacy against oxidative stress . The findings suggest that the triazole ring may play a critical role in electron donation during radical scavenging.

- Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory effects of related piperidine derivatives. It was found that these compounds could modulate NF-kB signaling pathways, resulting in decreased expression of inflammatory markers . This aligns with preliminary data on the target compound indicating similar pathways might be influenced.

- Anticancer Activity : A recent study evaluated multiple derivatives for their cytotoxic effects on cancer cells. The results indicated that modifications to the piperidine scaffold significantly impacted their potency against different cancer types . This suggests that this compound could be a promising candidate for further development.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through multi-step reactions involving triazole derivatives and piperidine. The presence of the triazole ring is particularly noteworthy as it has been associated with various biological activities. The synthesis typically involves:

- Formation of the Triazole Ring : The initial step often includes the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the triazole nucleus.

- Piperidine Modification : Subsequent reactions introduce the piperidine moiety, which enhances the compound's pharmacological properties.

- Final Modifications : Alkyl and aryl substitutions are made to optimize activity and selectivity.

Biological Activities

N-(2-chlorophenyl)-4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that compounds containing the triazole ring possess significant antimicrobial properties. Studies have shown that derivatives of this compound demonstrate activity against various bacterial strains, including Staphylococcus aureus and Enterobacter aerogenes .

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies reveal that it exhibits cytotoxic effects against several cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating potent activity . The mechanism of action is believed to involve apoptosis induction and inhibition of cell proliferation.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It has shown potential in reducing oxidative stress markers in cellular models, which could be beneficial in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives, including this compound demonstrated that this compound exhibited moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance efficacy further .

Case Study 2: Anticancer Screening

In a drug library screening for anticancer agents, this compound was identified as a promising candidate due to its selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Observations :

Core Heterocycle Variations: The 1,2,4-triazole core in the target compound is distinct from 1,2,3-triazole (e.g., ) and pyrazole (e.g., ) analogs. Triazoles are known for metabolic stability, whereas pyrazoles often exhibit stronger hydrogen-bonding interactions due to their aromaticity . The sulfanyl group in ’s compound may enhance membrane permeability compared to the target’s methoxyethyl chain .

Alkyl and Ether Chains: The 2-methoxyethyl group in the target compound could improve solubility relative to the ethyl group in ’s analog .

Biological Implications :

- The oxazole-methyl group in ’s compound is associated with antifungal activity, as seen in azole-class antifungals like fluconazole . The target’s triazole-piperidine scaffold may share similar mechanisms but lacks direct evidence.

- Pyridylmethyl substituents () are common in kinase inhibitors, suggesting divergent therapeutic applications compared to the target compound .

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step protocols starting with functionalized piperidine and triazole precursors. For example:

- Step 1 : Condensation of a substituted piperidine core with a 1,2,4-triazole derivative under reflux conditions using catalysts like DCC (N,N'-dicyclohexylcarbodiimide) .

- Step 2 : Introduction of the 2-methoxyethyl and ethyl substituents via nucleophilic substitution or alkylation, optimized in anhydrous tetrahydrofuran (THF) .

- Key intermediates : 4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole and N-(2-chlorophenyl)piperidine-1-carboxamide derivatives .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Structural elucidation relies on:

- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., piperidine chair conformation and triazole planarity) .

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent integration (e.g., 2-chlorophenyl protons at δ 7.2–7.4 ppm, methoxyethyl singlet at δ 3.3 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₃ClN₅O₃: 428.1498) .

Q. What in vitro assays are used to screen its biological activity?

- Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates and IC₅₀ determination .

- Cellular viability assays : MTT or ATP-based assays in cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts?

- Flow chemistry : Continuous flow systems enhance reaction control (e.g., precise temperature/pH regulation) and reduce side reactions .

- Design of Experiments (DoE) : Statistical optimization of variables (e.g., reactant stoichiometry, solvent polarity) improves yield from 45% to >75% .

Q. How are contradictions between computational (DFT) and crystallographic data resolved?

- Torsional angle analysis : Compare DFT-predicted dihedral angles (e.g., triazole-piperidine linkage) with X-ray data to identify steric strain .

- Electrostatic potential mapping : Resolve discrepancies in charge distribution affecting hydrogen-bonding networks .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

- Substituent variation : Replace 2-methoxyethyl with bulkier groups (e.g., 2-ethoxyethyl) to assess steric effects on target binding .

- Bioisosteric replacement : Swap the 4-ethyltriazole with a tetrazole ring to evaluate metabolic stability .

Q. How is metabolic stability assessed in preclinical studies?

- Liver microsome assays : Incubate with human/rat microsomes and quantify parent compound depletion via LC-MS (e.g., t₁/₂ = 120 min in human) .

- CYP450 inhibition screening : Use fluorometric assays to identify interactions with CYP3A4 or CYP2D6 .

Q. What experimental designs ensure stability under varying conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.